molecular formula C12H16N4O3 B1683722 Ulodesine CAS No. 548486-59-5

Ulodesine

Cat. No.: B1683722
CAS No.: 548486-59-5
M. Wt: 264.28 g/mol
InChI Key: AFNHHLILYQEHKK-BDAKNGLRSA-N
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Description

Ulodesine, also known as BCX4208, is a purine nucleoside phosphorylase (PNP) inhibitor. It was initially developed for the treatment of autoimmune and inflammatory disorders such as gout and psoriasis. recent research has shown its potential as an immune checkpoint inhibitor for the treatment of leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ulodesine is synthesized through a multi-step process involving the formation of a pyrrolopyrimidine core. The synthesis typically starts with the preparation of a pyrrole ring, which is then fused with a pyrimidine ring. The key steps include:

  • Formation of the pyrrole ring.
  • Fusion of the pyrrole ring with a pyrimidine ring to form the pyrrolopyrimidine core.
  • Introduction of hydroxyl and hydroxymethyl groups to the pyrrolidine ring.

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ulodesine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrrolopyrimidine core.

    Substitution: Substitution reactions can introduce different substituents to the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Ulodesine has a wide range of scientific research applications, including:

Mechanism of Action

Ulodesine exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase (PNP). This inhibition leads to the accumulation of intracellular guanosine, which activates toll-like receptor 7 (TLR7) and stimulates the activation and proliferation of T-cells and germinal center B-cells. This immune activation can initiate a graft-versus-leukemia effect, making this compound a potential treatment for leukemia .

Comparison with Similar Compounds

    Forodesine: Another PNP inhibitor with similar pharmacological properties.

    Peldesine: A PNP inhibitor used in the treatment of T-cell leukemia.

    DADMe-immucillin-G: A potent PNP inhibitor with a different chemical structure.

Comparison: Ulodesine is unique in its ability to activate the immune system and initiate a graft-versus-leukemia effect. Compared to Forodesine and Peldesine, this compound has shown better potency and selectivity in preclinical studies. DADMe-immucillin-G, while potent, has a different mechanism of action and is used for different therapeutic indications .

Properties

IUPAC Name

7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNHHLILYQEHKK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CNC3=C2N=CNC3=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203332
Record name Ulodesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548486-59-5
Record name Ulodesine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548486595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulodesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ulodesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ULODESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG8L9460Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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